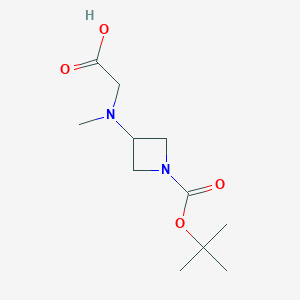
N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is a compound with the molecular formula C10H17NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid typically involves the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) groupOne common method involves the reaction of azetidine with tert-butyl chloroformate to form the Boc-protected azetidine, which is then reacted with methylamine and chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the aminoacetic acid moiety.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is not well-documented. as a derivative of azetidine, it is likely to interact with biological targets through its nitrogen atom, forming hydrogen bonds or ionic interactions with enzymes or receptors. The Boc group can be removed to expose the free amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}amino)acetic acid: Similar structure but lacks the methyl group on the nitrogen atom.
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(ethyl)amino)acetic acid: Similar structure but has an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is unique due to the presence of both the Boc-protected azetidine ring and the aminoacetic acid moiety. This combination allows for versatile chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-8(6-13)12(4)7-9(14)15/h8H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
SVYQRGVHCYIJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















